molecular formula C7H8O4 B3347716 2-Furancarboxylic acid, 2-hydroxyethyl ester CAS No. 142564-33-8

2-Furancarboxylic acid, 2-hydroxyethyl ester

Cat. No.: B3347716
CAS No.: 142564-33-8
M. Wt: 156.14 g/mol
InChI Key: QAEWKPWAQIZVEW-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 2-hydroxyethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid ester group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 2-hydroxyethyl ester typically involves the esterification of 2-furancarboxylic acid with ethylene glycol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 2-hydroxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form 2,5-furandicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2,5-Furandicarboxylic acid.

    Reduction: 2-Furancarboxylic acid, 2-hydroxyethyl alcohol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxylic acid, 2-hydroxyethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex furan derivatives and polymers.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of bio-based polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 2-hydroxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The furan ring can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production.

    2-Furancarboxylic acid, methyl ester: Contains a methyl ester group instead of a hydroxyethyl group, affecting its solubility and reactivity.

Uniqueness

2-Furancarboxylic acid, 2-hydroxyethyl ester is unique due to the presence of both a furan ring and a hydroxyethyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxyethyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWKPWAQIZVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456490
Record name 2-Furancarboxylic acid, 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142564-33-8
Record name 2-Furancarboxylic acid, 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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